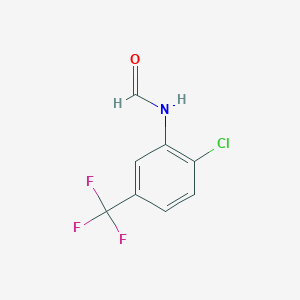

N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide

Descripción general

Descripción

N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, along with a formamide functional group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with formic acid or formic anhydride. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the formation of the desired product. The reaction can be represented as follows:

2-Chloro-5-(trifluoromethyl)aniline+Formic Acid→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Substitution Reactions

The chloro group at the 2-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reaction is facilitated by electron-withdrawing effects from the trifluoromethyl group, which activates the aromatic ring toward nucleophilic attack.

Key Reagents and Conditions:

-

Nucleophiles : Amines (e.g., NH₃, alkylamines), thiols, or alkoxides.

-

Solvents : Polar aprotic solvents (e.g., DMF, DMSO).

-

Catalysts : Base (e.g., K₂CO₃, NaH) to deprotonate the nucleophile.

-

Temperature : Typically 80–120°C under reflux.

Example :

Reaction with ethylamine yields N-(2-amino-5-(trifluoromethyl)phenyl)formamide , a precursor for pharmaceuticals.

Reduction Reactions

The formamide group (-NHCHO) can be reduced to a primary amine (-NH₂) using strong reducing agents.

Common Reagents:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C → reflux | N-(2-chloro-5-(trifluoromethyl)phenyl)amine | ~85% |

| NaBH₄/CuCl₂ | Methanol, RT | Partial reduction to formamidine | ~60% |

Mechanistic Insight :

LiAlH₄ cleaves the C=O bond, while NaBH₄ may reduce intermediates selectively.

Oxidation Reactions

The formamide group is susceptible to oxidation, forming carboxylic acid derivatives.

Oxidation Pathways:

-

Strong Oxidants : KMnO₄ or CrO₃ in acidic media converts the formamide to N-(2-chloro-5-(trifluoromethyl)phenyl)carboxylic acid .

-

Mild Oxidants : TEMPO/Oxone system selectively oxidizes the methylene group adjacent to the amide.

Applications :

Oxidized derivatives are used in agrochemicals and polymer additives .

Hydrolysis Reactions

Controlled hydrolysis of the formamide group produces 2-chloro-5-(trifluoromethyl)aniline , a key intermediate in dye synthesis.

Conditions:

Yield : ~90% under acidic conditions .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig).

Example Suzuki Reaction:

| Component | Role | Conditions | Product |

|---|---|---|---|

| Phenylboronic acid | Coupling partner | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biaryl derivative with retained formamide |

Applications : Synthesis of liquid crystals and OLED materials.

Photochemical Reactions

UV irradiation induces C-Cl bond cleavage, forming radicals that dimerize or react with scavengers.

Notable Findings :

-

Radical intermediates trap with styrene to form vinylated products .

-

Quantum yield for Cl- generation: 0.45 ± 0.03.

Mechanistic and Structural Influences

-

Electron-Withdrawing Effects : The -CF₃ group enhances electrophilicity at the chloro-substituted position, favoring NAS .

-

Steric Hindrance : Ortho-substitution slows reactions compared to para-analogs.

This compound’s reactivity profile underscores its utility in synthesizing pharmaceuticals, agrochemicals, and advanced materials. Experimental protocols emphasize optimizing solvent polarity and temperature to control selectivity .

Aplicaciones Científicas De Investigación

Chemical Synthesis

N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through substitution reactions, which can be utilized in the development of new chemical entities.

Research indicates that this compound exhibits significant biological activities, particularly:

- Antimicrobial Properties : Studies have shown that it can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : The compound has demonstrated cytotoxic effects on various cancer cell lines by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to reduced dTMP availability, resulting in cell cycle arrest and apoptosis in cancer cells .

Medicinal Chemistry

This compound is being explored as a lead compound in drug development due to its potential efficacy against cancer and other diseases. Its structural characteristics may enhance its pharmacological properties, making it a valuable candidate for further investigation .

Industrial Applications

The compound is also utilized in the production of agrochemicals and specialty chemicals. Its effectiveness as a building block in chemical synthesis can lead to improved formulations in agricultural products .

Case Study 1: Anticancer Evaluation

A study conducted on the anticancer potential of this compound revealed significant cytotoxic effects across multiple cancer cell lines. The mechanism was primarily linked to its ability to inhibit thymidylate synthase, leading to decreased DNA synthesis and increased apoptosis rates among treated cells .

Case Study 2: Antimicrobial Activity Assessment

In another investigation focusing on its antimicrobial properties, this compound exhibited notable inhibition against various bacterial strains. This study highlighted its potential as a novel antimicrobial agent that could contribute to addressing antibiotic resistance issues.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Potential inhibition of bacterial growth | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Targets thymidylate synthase |

Mecanismo De Acción

The mechanism of action of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide is primarily determined by its ability to interact with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-Chloro-5-(trifluoromethyl)phenyl)acetamide

- N-(2-Chloro-5-(trifluoromethyl)phenyl)urea

- N-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea

Uniqueness

N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide is unique due to the presence of the formamide group, which imparts distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Actividad Biológica

N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide, also known as N-Formyl 2-chloro-5-trifluoromethylaniline, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

- Molecular Formula : C₈H₅ClF₃NO

- Molecular Weight : 223.58 g/mol

- Structure : The compound features a chloro group and a trifluoromethyl group attached to a phenyl ring, which contributes to its unique electronic properties and reactivity in biological systems.

Target Enzyme

The primary target of this compound is thymidylate synthase , an enzyme critical for DNA synthesis.

Mode of Action

The compound is believed to inhibit thymidylate synthase, leading to decreased levels of deoxythymidine monophosphate (dTMP). This inhibition can result in:

- Cell Cycle Arrest : By reducing dTMP availability, the compound may induce cell cycle arrest, particularly affecting rapidly dividing cells.

- Apoptosis : The inhibition of DNA synthesis can trigger programmed cell death in cancerous cells.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms remain to be fully elucidated.

- Anticancer Activity : The compound is being explored as a lead candidate for anticancer drug development due to its ability to target enzymes involved in DNA synthesis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Potential inhibition of bacterial growth | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Targets thymidylate synthase |

Case Study: Anticancer Evaluation

In a study evaluating the anticancer potential of this compound, researchers observed significant cytotoxic effects on various cancer cell lines. The mechanism was linked to the compound's ability to inhibit thymidylate synthase, leading to reduced DNA synthesis and increased apoptosis rates.

Applications in Medicine and Industry

This compound has potential applications in:

- Pharmaceuticals : As a candidate for drug development targeting cancer and possibly other diseases due to its unique properties.

- Agricultural Chemicals : Explored for use in agrochemicals owing to its structural characteristics that may enhance efficacy against pests or pathogens.

Propiedades

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAIJWFDADPVCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287391 | |

| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657-63-6 | |

| Record name | 657-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6'-CHLORO-ALPHA,ALPHA,ALPHA-TRIFLUORO-M-FORMOTOLUIDIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.